molecular formula C11H23NS B13019409 N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine

N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B13019409
M. Wt: 201.37 g/mol
InChI Key: KAPWCVKQFRVOTQ-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine typically involves the reaction of 3,3-dimethylbutan-2-amine with a suitable thietane precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a thietane halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear or branched amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Halides or tosylates can be used as leaving groups in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Linear or branched amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide
  • Phthalic acid, 3,3-dimethylbut-2-yl isobutyl ester

Uniqueness

N-(3,3-Dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H23NS/c1-8(10(2,3)4)12-9-7-13-11(9,5)6/h8-9,12H,7H2,1-6H3

InChI Key

KAPWCVKQFRVOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC1CSC1(C)C

Origin of Product

United States

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